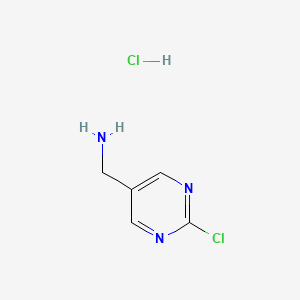

![molecular formula C12H12Cl2N2S B2934470 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-29-0](/img/structure/B2934470.png)

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis and SAR (Structure-Activity Relationship) analysis of substituted 2-aminobenzothiazoles derivatives revealed their potential as antimicrobial agents. These compounds, synthesized from 2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, showed good to moderate activity against selected bacterial and fungal strains, suggesting their use in combating antimicrobial resistance (Anuse et al., 2019).

Anticancer Agents

A new series of 5-aryl-1,3,4-thiadiazole-based compounds, featuring substituted piperazines and benzyl piperidine, were synthesized and evaluated for their cytotoxicity potential against cancer cell lines. Compounds displayed significant anti-arrhythmic activity, with some inducing cell cycle arrest and promoting apoptotic cell death in cancer cells, indicating their promise as anticancer agents (El-Masry et al., 2022).

Molecular Docking Study on Receptors

A study focused on benzothiazolopyridine compounds synthesized through a process facilitated by piperidine. These compounds underwent molecular docking studies with estrogen and progesterone receptors, showing favorable interactions. This suggests their potential application in breast cancer research and treatment, highlighting the importance of molecular design in developing targeted therapies (Shirani et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds displayed marked antibacterial activities and significant anti-proliferative activity against human tumor cell lines, underscoring the potential of such derivatives in the development of new therapeutic agents (Al-Mutairi et al., 2019).

Aldose Reductase Inhibition

A study on the synthesis of thiazolidin-4-one derivatives containing a piperidinyl moiety aimed at discovering potent inhibitors against aldose reductase, an enzyme implicated in diabetic complications. The research suggests that certain derivatives could serve as promising inhibitors, offering a potential therapeutic avenue for managing diabetes-related conditions (Areal et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

properties

IUPAC Name |

4,7-dichloro-2-piperidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2S/c13-8-4-5-9(14)11-10(8)15-12(17-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDXODPUVDABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)

![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)

![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)

![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)